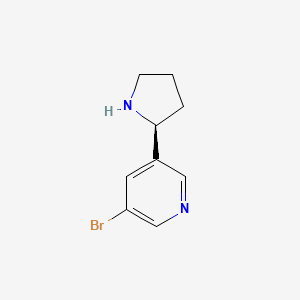

(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine

Description

(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine is a chiral brominated pyridine derivative featuring a pyrrolidine ring at position 5 and a bromine substituent at position 3 of the pyridine core. The stereochemistry at the pyrrolidine moiety (S-configuration) is critical for its interactions in biological systems, particularly in medicinal chemistry applications where enantioselectivity is paramount. This compound serves as a key intermediate in synthesizing pharmaceuticals and ligands for catalysis due to its reactive bromine atom and the nitrogen-rich heterocyclic framework .

Properties

IUPAC Name |

3-bromo-5-[(2S)-pyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12H,1-3H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOQHGHGEPQGOO-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427464 | |

| Record name | AG-H-31873 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83023-58-9 | |

| Record name | 3-Bromo-5-(2S)-2-pyrrolidinylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83023-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-H-31873 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Bromo-5-pyrrolidin-2-yl-pyridine typically involves the bromination of a pyridine derivative followed by the introduction of the pyrrolidin-2-yl group. One common method includes:

Bromination: Starting with 3-pyridinol, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Pyrrolidine Introduction: The brominated intermediate is then reacted with pyrrolidine under basic conditions, often using a base like potassium carbonate or sodium hydride, to introduce the pyrrolidin-2-yl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. This method can enhance the yield and purity of the compound while reducing reaction times and costs.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Bromo-5-pyrrolidin-2-yl-pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The pyrrolidin-2-yl group can be oxidized to form corresponding lactams or other oxidized derivatives.

Reduction Reactions: The pyridine ring can be reduced under catalytic hydrogenation conditions to form piperidine derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Major Products:

Substitution: Formation of 3-substituted pyridine derivatives.

Oxidation: Formation of lactams or N-oxides.

Reduction: Formation of piperidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Neurological Disorders :

- The compound shows promise in developing drugs targeting neurological disorders due to its structural similarity to other bioactive pyridine derivatives. Preliminary studies suggest that it may interact with neurotransmitter systems, potentially influencing cognitive functions and behaviors.

- Specific interactions with enzymes or receptors involved in neurological pathways have been noted, indicating potential as a therapeutic agent in neuropharmacology.

-

Chemical Reactivity :

- The bromine atom serves as an excellent leaving group, allowing for nucleophilic substitutions with various reagents such as amines or thiols. This reactivity can be harnessed to create derivatives with enhanced biological activities or altered pharmacological profiles.

-

Synthesis Pathways :

- The synthesis of (S)-3-bromo-5-pyrrolidin-2-yl-pyridine typically involves multiple steps, including bromination and cyclization processes that yield the desired pyridine structure.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride | Bromine at 3-position; piperidine instead of pyrrolidine | Enhanced solubility due to hydrochloride salt form |

| 2-Methyl-5-(pyrrolidin-2-yl)pyridine | Methyl group at 2-position | Potentially different biological activity profile |

| 3-Bromopyridin-4-ylmethanamine | Different substitution pattern | May exhibit distinct pharmacological properties |

| (S)-3-(Piperidin-2-yl)pyridine | Piperidine moiety | Variation in receptor binding affinities |

This table highlights how the specific structural arrangement of this compound may confer distinct biological properties and therapeutic potentials compared to its analogs.

Case Studies and Research Findings

Recent studies have focused on the neuropharmacological effects of this compound. For example:

- Enzyme Inhibition Studies :

- Research indicates that this compound may inhibit certain enzymes involved in neurotransmission, potentially leading to enhanced cognitive function in preclinical models.

- Behavioral Assessments :

- Animal studies have shown that administration of this compound can alter behavior patterns associated with anxiety and depression, suggesting its utility in treating mood disorders.

Mechanism of Action

The mechanism of action of (S)-3-Bromo-5-pyrrolidin-2-yl-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidin-2-yl group can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Enantiomeric and Salt Forms

- (R)-3-Bromo-5-pyrrolidin-2-yl-pyridine Dihydrochloride (CAS: 2829279-84-5) :

The R-enantiomer dihydrochloride salt has a molecular formula of C₉H₁₃BrCl₂N₂ and a molecular weight of 300.0251 g/mol . The salt form enhances aqueous solubility compared to the free base, making it preferable for in vitro assays. The stereochemical inversion (R-configuration) may alter binding affinities in chiral environments, such as enzyme active sites. - (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine (CAS: 83023-56-7) :

This free base form (molecular weight 227.10104 g/mol ) lacks the hydrochloride counterions, reducing polarity and solubility in polar solvents . The absence of salt-forming groups impacts its pharmacokinetic profile.

Salt forms improve bioavailability but may introduce stability challenges under certain conditions.

Bromopyridine Derivatives with Heteroatom Substituents

- 5-Bromo-3-iodopyridin-2-ol (CAS: Listed in Catalog) :

Substitution with iodine (larger atomic radius) at position 3 and a hydroxyl group at position 2 increases steric bulk and alters electronic properties. Iodine’s polarizability enhances reactivity in cross-coupling reactions compared to bromine . - 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine :

The ethynyl group introduces sp-hybridized carbon atoms, enhancing π-conjugation and enabling click chemistry applications. The trimethylsilyl (TMS) group improves stability during synthesis but requires desilylation for further functionalization .

Key Difference : The target compound’s pyrrolidine substituent provides a rigid, nitrogen-containing scaffold absent in these derivatives, favoring hydrogen bonding and chelation in metal-catalyzed reactions.

Pyrrolidine-Modified Analogues

- tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This derivative includes a tert-butyloxycarbonyl (Boc)-protected pyrrolidine and a dimethoxymethyl group.

- 5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine :

The silyl ether group improves lipophilicity, favoring blood-brain barrier penetration in drug design. The methoxy group at position 3 deactivates the pyridine ring, reducing electrophilic substitution rates compared to the target compound’s bromine substituent .

Key Difference : Bulky substituents in these analogues modulate steric and electronic effects, impacting both synthetic utility and biological activity.

Data Table: Comparative Analysis of Selected Compounds

Biological Activity

(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines the biological properties, synthesis, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

Chemical Structure and Synthesis

The compound this compound is characterized by a pyridine ring substituted with a bromine atom and a pyrrolidine moiety. The synthesis of this compound often involves methods such as Suzuki coupling reactions, which allow for the efficient formation of novel pyridine derivatives with varied biological activities .

1. Antitumor Activity

Research has indicated that derivatives of pyridine, including this compound, exhibit promising antitumor properties. In vitro studies have shown moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. Notably, certain derivatives were evaluated for their ability to inhibit nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways, which are crucial for tumor cell survival .

2. Antimicrobial Activity

Pyridine derivatives have been reported to possess antimicrobial properties. Studies demonstrated that this compound exhibited activity against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes .

3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. In vivo experiments indicated that it could reduce inflammation markers in animal models, suggesting a possible therapeutic role in inflammatory diseases .

Case Study 1: Antitumor Efficacy

A study conducted on a series of pyridine derivatives, including this compound, showed that specific substitutions on the pyridine ring significantly enhanced antitumor activity. The compound was tested against ovarian cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation with an IC50 value in the micromolar range .

Case Study 2: Antimicrobial Testing

In another study focusing on the antimicrobial properties of pyridine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition at concentrations as low as 10 µg/mL, highlighting its potential as a lead compound for antibiotic development .

Research Findings and Data Tables

The following table summarizes key findings from various studies on the biological activities of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.